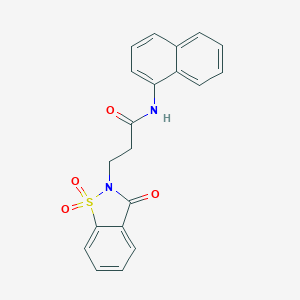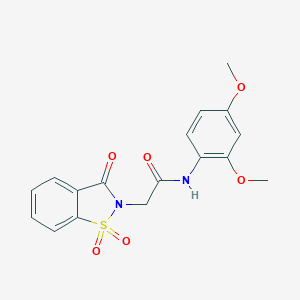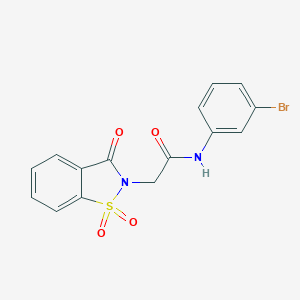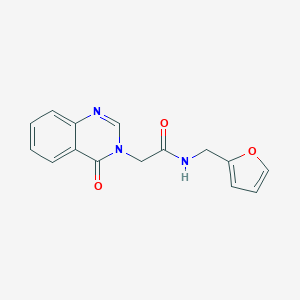
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and biological research. This compound is also known as DIBO, and it belongs to the class of benzisothiazolone derivatives.
Mechanism of Action
The mechanism of action of DIBO is primarily based on its ability to interact with specific proteins and enzymes. In cancer therapy, DIBO is activated by GST, which cleaves the prodrug to release the active compound. This compound then binds to the target protein, leading to cell death.
In viral inhibition, DIBO interacts with the viral protein Rev, preventing it from binding to its target RNA and inhibiting viral replication. This mechanism makes DIBO a promising candidate for the development of antiviral drugs.
Biochemical and Physiological Effects:
DIBO has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. This effect is selective for cancer cells, making DIBO a promising candidate for targeted cancer therapy.
In viral inhibition, DIBO has been shown to reduce viral load and inhibit viral replication. This effect is specific for the targeted virus, making DIBO a potential candidate for the development of antiviral drugs.
Advantages and Limitations for Lab Experiments
DIBO has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using standard techniques, and its mechanism of action is well understood. However, DIBO has some limitations, including its low solubility in water and its potential toxicity. These limitations must be taken into consideration when designing experiments using DIBO.
Future Directions
There are several future directions for research on DIBO, including its potential applications in cancer therapy and antiviral drugs. In cancer therapy, DIBO can be further optimized for improved selectivity and efficacy. In antiviral drugs, DIBO can be modified to target other viral proteins and improve its potency.
Conclusion:
In conclusion, DIBO is a promising compound with potential applications in cancer therapy and antiviral drugs. Its mechanism of action is well understood, and it has been extensively studied for its biochemical and physiological effects. However, further research is needed to fully understand its potential and limitations.
Synthesis Methods
The synthesis of DIBO involves the condensation of 4-methoxybenzylamine with 3,4-dihydro-2H-1,2-benzisothiazol-3-one-1,1-dioxide in the presence of acetic anhydride. This reaction produces DIBO as a white crystalline powder with a yield of 70-80%. The purity of the compound can be improved using recrystallization techniques.
Scientific Research Applications
DIBO has been extensively studied for its potential applications in cancer therapy, viral inhibition, and as a tool for protein modification. In cancer therapy, DIBO is used as a cancer-selective prodrug that can be activated by the enzyme glutathione S-transferase (GST). This enzyme is overexpressed in many cancer cells, making DIBO a promising candidate for targeted cancer therapy.
DIBO has also been shown to inhibit the replication of HIV-1 and other viruses by targeting the viral protein Rev. This protein plays a crucial role in the replication of the virus, and DIBO has been shown to disrupt its function, thereby inhibiting viral replication.
properties
IUPAC Name |
N-(4-methoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-24-13-8-6-12(7-9-13)18-16(20)10-11-19-17(21)14-4-2-3-5-15(14)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLNKGFWHLYWBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid](/img/structure/B509058.png)
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B509066.png)



![2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B509081.png)




![3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B509102.png)
![ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B509103.png)